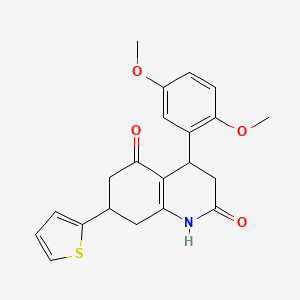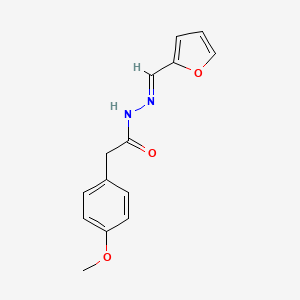![molecular formula C17H20N8O B5509180 2-({2-[1-(1H-tetrazol-1-ylacetyl)piperidin-4-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5509180.png)
2-({2-[1-(1H-tetrazol-1-ylacetyl)piperidin-4-yl]-1H-imidazol-1-yl}methyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-({2-[1-(1H-tetrazol-1-ylacetyl)piperidin-4-yl]-1H-imidazol-1-yl}methyl)pyridine” is a complex organic compound. It contains several functional groups, including a tetrazole, an imidazole, and a pyridine . The compound is part of a class of molecules that have been studied for their broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of an imidazole with a tetrazole and a pyridine . For example, Hadizadeh et al. synthesized a similar compound and evaluated it for antihypertensive potential in rats .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple heterocyclic rings. These rings include a tetrazole, an imidazole, and a pyridine . Each of these rings contributes to the overall properties of the molecule.
Chemical Reactions Analysis
The chemical reactions involving this compound would be influenced by the functional groups present in the molecule. The imidazole ring, for instance, is known to participate in a variety of reactions due to its amphoteric nature . The tetrazole and pyridine rings also contribute to the reactivity of the molecule.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the imidazole, tetrazole, and pyridine rings would likely make the compound polar and potentially soluble in water .
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry
2-({2-[1-(1H-tetrazol-1-ylacetyl)piperidin-4-yl]-1H-imidazol-1-yl}methyl)pyridine and its related compounds are extensively used in the synthesis of oligonucleotide analogues and pharmaceuticals due to their unique activating and coupling properties. For instance, Gryaznov and Letsinger (1992) illustrated the use of pyridine hydrochloride/imidazole in the selective O-phosphitilation of nucleoside phosphoramidites, highlighting its preference for targeting hydroxyl groups over amino groups in nucleoside molecules. This methodology facilitates the synthesis of mixed-base oligonucleotides containing sensitive substituents, potentially useful for creating oligonucleotide analogues for various applications (Gryaznov & Letsinger, 1992).
Pharmacological Importance
The imidazo[1,2-a]pyridine scaffold, closely related to the chemical structure of interest, is recognized for its broad range of applications in medicinal chemistry. This includes anticancer, antimicrobial, antiviral, and antidiabetic activities. Deep et al. (2016) reviewed the structural modifications of imidazo[1,2-a]pyridine derivatives, showing this scaffold's potential in discovering novel therapeutic agents. The review underscores the versatility of this chemical framework in drug development, making it a valuable asset in the synthesis of new drugs (Deep et al., 2016).
Role in Chemical Synthesis
The compound and its derivatives are instrumental in synthesizing various heterocyclic compounds, which serve as fundamental structures in numerous pharmaceuticals and agrochemicals. Higasio and Shoji (2001) discussed the significance of nitrogen-containing heterocyclic compounds, including pyridines and imidazoles, in the production of pharmaceuticals, herbicides, and electroconductive polymers. This highlights the compound's role in synthesizing essential chemicals for various industrial applications (Higasio & Shoji, 2001).
Wirkmechanismus
While the specific mechanism of action for this compound is not mentioned in the retrieved papers, compounds containing imidazole rings are known to exhibit a wide range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific biological activities. As mentioned earlier, compounds containing imidazole rings can exhibit a wide range of biological activities . Therefore, appropriate safety precautions should be taken when handling this compound.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[4-[1-(pyridin-2-ylmethyl)imidazol-2-yl]piperidin-1-yl]-2-(tetrazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8O/c26-16(12-25-13-20-21-22-25)23-8-4-14(5-9-23)17-19-7-10-24(17)11-15-3-1-2-6-18-15/h1-3,6-7,10,13-14H,4-5,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKRQWPPJRPZFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC=CN2CC3=CC=CC=N3)C(=O)CN4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-4-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5509097.png)
![2-fluoro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5509118.png)


![6-(4-methylbenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5509152.png)
![3-isobutyl-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-5-isoxazolecarboxamide](/img/structure/B5509159.png)
![9-(2-methoxybenzyl)-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5509167.png)
![2,2'-(thioxomethylene)bis[N-(3-methylphenyl)hydrazinecarbothioamide]](/img/structure/B5509169.png)
![N-(4-methoxyphenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5509172.png)

![(1S*,5R*)-3-[(5-chloro-2-thienyl)methyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509189.png)
![4-[(2-bromobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5509196.png)

![2-(3-methoxypropyl)-9-[3-(methylthio)benzyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5509206.png)